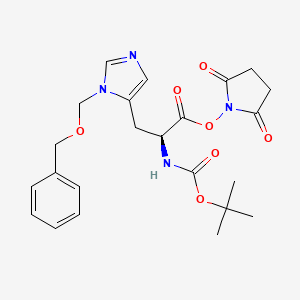

Boc-His(3-Bom)-Osu

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O7/c1-23(2,3)33-22(31)25-18(21(30)34-27-19(28)9-10-20(27)29)11-17-12-24-14-26(17)15-32-13-16-7-5-4-6-8-16/h4-8,12,14,18H,9-11,13,15H2,1-3H3,(H,25,31)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDAXRIAORZYYCK-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN=CN1COCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1COCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801100429 | |

| Record name | Carbamic acid, [2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxo-1-[[1-[(phenylmethoxy)methyl]-1H-imidazol-5-yl]methyl]ethyl]-, 1,1-dimethylethyl ester, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801100429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129672-10-2 | |

| Record name | Carbamic acid, [2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxo-1-[[1-[(phenylmethoxy)methyl]-1H-imidazol-5-yl]methyl]ethyl]-, 1,1-dimethylethyl ester, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129672-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, [2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxo-1-[[1-[(phenylmethoxy)methyl]-1H-imidazol-5-yl]methyl]ethyl]-, 1,1-dimethylethyl ester, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801100429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Boc-His(3-Bom)-Osu: A Key Reagent in Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-His(3-Bom)-Osu, chemically known as Nα-tert-butyloxycarbonyl-Nπ-benzyloxymethyl-L-histidine N-hydroxysuccinimide ester, is a critical protected amino acid derivative employed in solid-phase peptide synthesis (SPPS). Its unique trifecta of protecting groups—the Boc group for the α-amine, the Bom group for the imidazole side chain, and the Osu ester for carboxyl activation—offers a strategic advantage in the synthesis of complex peptides, particularly those susceptible to racemization. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and application, with a focus on detailed experimental protocols and its role in preventing the loss of stereochemical integrity during peptide chain elongation.

Core Concepts and Chemical Properties

This compound is a cornerstone in Boc-chemistry-based solid-phase peptide synthesis. The rationale for its specific design lies in the challenges posed by the histidine residue. The imidazole side chain of histidine can interfere with coupling reactions and is particularly prone to racemization. The benzyloxymethyl (Bom) group, by protecting the π-nitrogen (N-3) of the imidazole ring, effectively mitigates this issue. This protection strategy is crucial for maintaining the chiral purity of the final peptide, which is paramount for its biological activity.[1]

The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino functionality, readily cleaved by mild acids like trifluoroacetic acid (TFA). The N-hydroxysuccinimide (Osu) ester is a highly efficient activating group for the carboxyl end, facilitating the formation of a peptide bond with the free amine of the growing peptide chain.

Quantitative Data

The following table summarizes the key quantitative data for this compound and its direct precursor, Boc-His(3-Bom)-OH.

| Property | This compound | Boc-His(3-Bom)-OH |

| CAS Number | 129672-10-2 | 79950-65-5 |

| Molecular Formula | C23H28N4O7 | C19H25N3O5 |

| Molecular Weight | 472.49 g/mol | 375.43 g/mol |

| Appearance | White to off-white powder | White powder |

| Melting Point | 57-83 °C | 146-152 °C |

| Purity (HPLC) | ≥98% | ≥98.5% |

| Solubility | Soluble in DMSO, DMF, DCM | Soluble in Methanol |

| Storage Conditions | -20°C to 8°C | 0-8°C |

| Optical Rotation | Not readily available | [α]D20 = +6 ± 2° (c=1 in MeOH) |

Synthesis and Mechanism of Action

The synthesis of this compound is a well-established process involving the activation of its precursor, Boc-His(3-Bom)-OH. This activation is typically achieved by reacting the precursor with N-hydroxysuccinimide (HOSu) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Synthesis of this compound

The mechanism involves the DCC-mediated activation of the carboxylic acid of Boc-His(3-Bom)-OH, which is then susceptible to nucleophilic attack by the hydroxyl group of HOSu, forming the active ester and the insoluble dicyclohexylurea byproduct.

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS). Below is a generalized experimental workflow for the incorporation of a histidine residue using this reagent, followed by a more detailed coupling protocol.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

Detailed Coupling Protocol for this compound

This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin.

-

Resin Preparation: The peptide-resin with a free N-terminal amine is swelled in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Coupling Reaction:

-

Dissolve this compound (1.5 to 3 equivalents relative to the resin substitution) in a minimal amount of DMF.

-

Add the dissolved this compound to the swelled resin.

-

The reaction is typically carried out at room temperature with agitation for 2-4 hours. The pre-activated Osu ester does not require additional in-situ coupling reagents.

-

-

Monitoring the Reaction: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellowish) indicates the absence of free primary amines and thus, a complete reaction.

-

Washing: After complete coupling, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

-

Deprotection: The Nα-Boc group is removed by treating the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) for about 30 minutes.

-

Neutralization and Subsequent Cycles: Following deprotection and washing, the protonated N-terminus is neutralized with a non-nucleophilic base like diisopropylethylamine (DIEA) in DMF/DCM before proceeding to the next coupling cycle.

Application in the Synthesis of Bioactive Peptides and Signaling Pathways

The use of Bom-protected histidine is particularly valuable in the synthesis of bioactive peptides where the precise stereochemistry is essential for receptor binding and biological function. While specific examples detailing the use of this compound are often embedded within broader synthetic procedures, the principle of its application can be illustrated through peptides where histidine's integrity is critical.

For instance, in the synthesis of analogs of gonadotropin-releasing hormone (GnRH) or angiotensin, where a histidine residue is part of the active site, preventing racemization is paramount. A loss of stereochemical purity at the histidine position would lead to a mixture of diastereomers with potentially reduced or altered biological activity.

Let's consider a hypothetical bioactive peptide, "Peptide-H," that acts as an agonist for a G-protein coupled receptor (GPCR). The interaction of Peptide-H with its receptor initiates a downstream signaling cascade.

In this pathway, the specific conformation of Peptide-H, ensured by the use of chirally pure amino acids like L-histidine (from this compound), is critical for its high-affinity binding to the GPCR. Any racemization at the histidine residue would likely disrupt this interaction, leading to a diminished or abolished cellular response.

Conclusion

This compound stands out as a highly valuable reagent for peptide chemists. Its design directly addresses the challenge of histidine racemization, a common pitfall in peptide synthesis. By providing a pre-activated and side-chain protected building block, it simplifies the coupling process and enhances the stereochemical purity of the final peptide product. For researchers and professionals in drug development, the use of such advanced reagents is indispensable for the reliable synthesis of complex and biologically active peptides, ultimately accelerating the discovery and development of new therapeutics.

References

A Technical Guide to Boc-His(3-Bom)-Osu: Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Nα-Boc-Nπ-(benzyloxymethyl)-L-histidine N-hydroxysuccinimide ester, commonly referred to as Boc-His(3-Bom)-Osu. This reagent is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of histidine residues while minimizing common side reactions.

Core Chemical Properties

This compound is a protected amino acid derivative designed for efficient peptide coupling. Its structure incorporates two key protecting groups: the tert-butyloxycarbonyl (Boc) group on the α-amino group and the benzyloxymethyl (Bom) group on the π-nitrogen of the imidazole side chain. The carboxyl group is activated as an N-hydroxysuccinimide (Osu) ester, rendering it highly reactive towards nucleophilic attack by the free amino group of a growing peptide chain.

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound | Boc-His(3-Bom)-OH |

| CAS Number | 129672-10-2 | 79950-65-5 |

| Molecular Formula | C23H28N4O7 | C19H25N3O5 |

| Molecular Weight | 472.49 g/mol | 375.43 g/mol [1] |

| Appearance | Off-white product | White powder[1] |

| Purity | Typically ≥97% (HPLC) | ≥ 98.5% (HPLC)[1] |

| Storage | -15°C[2] | 0 - 8 °C[1] |

| Melting Point | Not specified | 146 - 152 °C[1] |

| Optical Rotation | Not specified | [a]D20 = 6 ± 2º (c=1 in MeOH)[1] |

The Critical Role of Protecting Groups

The strategic selection of the Boc and Bom protecting groups is central to the utility of this reagent in peptide synthesis.

-

Boc (tert-butyloxycarbonyl) Group: This acid-labile protecting group shields the α-amino group during the coupling reaction. Its key advantage is its stability under the basic conditions often used in peptide synthesis, while being readily removable with mild acids like trifluoroacetic acid (TFA).[] This orthogonality allows for selective deprotection without affecting other protecting groups.

-

Bom (benzyloxymethyl) Group: The Bom group protects the π-nitrogen of the histidine imidazole ring. This is crucial for preventing a significant side reaction: racemization. The unprotected imidazole ring can act as a base, abstracting the α-proton of the activated amino acid and leading to a loss of stereochemical integrity. The Bom group effectively suppresses this intramolecular catalysis.[4] It is stable to the acidic conditions used for Boc removal and can be cleaved under stronger acidic conditions, such as with hydrogen fluoride (HF), or via hydrogenolysis.[4]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the activation of the carboxylic acid of its precursor, Boc-His(3-Bom)-OH. A common method involves the use of a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC), in the presence of N-hydroxysuccinimide (HOSu).[4]

General Protocol:

-

Dissolution: Dissolve Boc-His(3-Bom)-OH in a suitable anhydrous organic solvent (e.g., dichloromethane or ethyl acetate).

-

Addition of HOSu: Add an equimolar amount of N-hydroxysuccinimide (HOSu) to the solution.

-

Coupling Agent Addition: Cool the reaction mixture in an ice bath and add an equimolar amount of dicyclohexylcarbodiimide (DCC).

-

Reaction: Stir the reaction mixture at 0°C for one hour and then at room temperature overnight.

-

Filtration: The byproduct, dicyclohexylurea (DCU), is insoluble and can be removed by filtration.

-

Purification: The filtrate containing the desired this compound is concentrated under reduced pressure. The crude product can be further purified by recrystallization or chromatography.

Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating this compound into a peptide chain being synthesized on a solid support.

General Protocol:

-

Resin Preparation: The resin-bound peptide with a free N-terminal amino group is washed with a suitable solvent (e.g., N,N-dimethylformamide - DMF).

-

Coupling Solution Preparation: Dissolve an excess of this compound (typically 2-4 equivalents relative to the resin substitution) in DMF.

-

Coupling Reaction: Add the coupling solution to the prepared resin and agitate the mixture at room temperature. The reaction progress can be monitored using a qualitative test such as the Kaiser test. The reaction is typically complete within 1-2 hours.

-

Washing: After the coupling is complete, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Deprotection: The N-terminal Boc group is removed by treating the resin with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to prepare for the next coupling cycle.

Visualization of Key Processes

Synthesis of this compound

References

An In-Depth Technical Guide to Boc-His(3-Bom)-Osu: Structure, Function, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-Boc-Nπ-(benzyloxymethyl)-L-histidine N-hydroxysuccinimide ester, commonly referred to as Boc-His(3-Bom)-Osu. It details the molecule's structure, its critical function in modern peptide synthesis, and practical information for its application in research and drug development.

Core Concepts: Structure and Function

This compound is a highly specialized amino acid derivative designed for the efficient and safe incorporation of histidine residues into synthetic peptides. Its structure is key to its function, featuring three critical modifications to the native histidine amino acid:

-

Nα-Boc Protecting Group: The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This acid-labile protecting group prevents unwanted reactions at the amino terminus during peptide bond formation and is readily removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA).

-

Nπ-Bom Protecting Group: The π-nitrogen of the histidine imidazole side chain is protected by a benzyloxymethyl (Bom) group. This is arguably the most crucial feature of this reagent. The Bom group effectively prevents racemization of the histidine residue during the coupling reaction, a common and significant side reaction with other histidine protection strategies.[1] The Bom group is stable to the acidic conditions used for Boc removal and is typically cleaved during the final deprotection step with strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

-

C-terminal Osu Ester: The carboxyl group is activated as an N-hydroxysuccinimide (Osu) ester. This pre-activation strategy facilitates a highly efficient nucleophilic attack by the free N-terminal amine of the growing peptide chain, leading to rapid and clean peptide bond formation with high coupling efficiencies.[1]

The strategic combination of these three groups makes this compound an invaluable tool for solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl chemical strategy. Its primary function is to deliver a histidine residue to a growing peptide chain with a very low risk of epimerization, ensuring the stereochemical integrity and biological activity of the final peptide product.

Physicochemical and Purity Data

For ease of comparison and practical laboratory use, the following table summarizes the key quantitative data for this compound.

| Property | Value | Citation(s) |

| CAS Number | 129672-10-2 | [1] |

| Molecular Formula | C₂₃H₂₈N₄O₇ | |

| Molecular Weight | 472.49 g/mol | |

| Appearance | White to off-white powder | |

| Purity (Typical) | ≥95% | [2] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [3] |

| Storage Conditions | -15°C to -20°C, protect from moisture |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in solid-phase peptide synthesis. These protocols are based on established chemical principles and adapted from similar procedures.

Synthesis of this compound

The synthesis is a two-step process starting from the commercially available Boc-His(3-Bom)-OH.

Step 1: Activation of the Carboxyl Group

This protocol is adapted from the general procedure for creating Osu esters using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Materials:

-

Boc-His(3-Bom)-OH

-

N-hydroxysuccinimide (HOSu)

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Ethyl acetate

-

Hexanes

-

Anhydrous sodium sulfate

-

Stir plate and magnetic stir bar

-

Round bottom flask

-

Ice bath

Procedure:

-

In a clean, dry round bottom flask, dissolve Boc-His(3-Bom)-OH (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous THF or DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of DCC (1.1 equivalents) in the same anhydrous solvent to the stirred reaction mixture.

-

Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and continue stirring for an additional 3-4 hours.

-

A white precipitate of dicyclohexylurea (DCU) will form. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain a crude solid or oil.

-

Dissolve the crude product in ethyl acetate and wash the organic layer with saturated sodium bicarbonate solution (3 times) and then with brine (2 times).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the resulting solid from an ethyl acetate/hexanes mixture to yield pure this compound.

-

Dry the final product under vacuum.

Application in Boc-SPPS

This protocol outlines the incorporation of a histidine residue into a growing peptide chain on a solid support using this compound.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

50% Trifluoroacetic acid (TFA) in DCM for Boc deprotection

-

10% Triethylamine (TEA) in DCM for neutralization

-

Solid-phase peptide synthesis vessel

-

Shaker or automated peptide synthesizer

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes in the synthesis vessel.

-

Boc Deprotection: Drain the DCM and add a 50% TFA/DCM solution to the resin. Agitate for 20-30 minutes to remove the N-terminal Boc group.

-

Washes: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) followed by DMF (2-3 times) to remove residual TFA.

-

Neutralization: Add a 10% TEA/DCM solution to the resin and agitate for 5-10 minutes to neutralize the N-terminal ammonium trifluoroacetate salt. Repeat the neutralization step.

-

Washes: Drain the neutralization solution and wash the resin thoroughly with DCM (3-5 times) to remove excess base.

-

Coupling: Dissolve this compound (2-3 equivalents relative to the resin loading) in a minimal amount of DMF. Add this solution to the neutralized peptide-resin.

-

Agitation: Agitate the reaction mixture at room temperature for 1-2 hours. The pre-activated Osu ester will react with the free amine on the resin.

-

Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (colorless to yellow beads) indicates a complete reaction.

-

Washes: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove any unreacted reagents and byproducts.

-

The peptide-resin is now ready for the next deprotection and coupling cycle.

Visualizing Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key processes and logical relationships related to the use of this compound.

References

An In-depth Technical Guide to the Synthesis of Boc-His(3-Bom)-Osu from Boc-His(Bom)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Nα-Boc-Nπ-(benzyloxymethyl)-L-histidine N-hydroxysuccinimide ester (Boc-His(3-Bom)-Osu) from its precursor, Nα-Boc-Nπ-(benzyloxymethyl)-L-histidine (Boc-His(Bom)-OH). This synthesis is a critical step in peptide chemistry, enabling the incorporation of a protected histidine residue into peptide chains, a common requirement in the development of therapeutic peptides and other specialized biomolecules.

Introduction

The synthesis of this compound is a key transformation in solid-phase peptide synthesis (SPPS). The Boc (tert-butyloxycarbonyl) group protects the alpha-amino group of the histidine, while the Bom (benzyloxymethyl) group protects the imidazole side chain. The N-hydroxysuccinimide (Osu) ester is a highly reactive group that facilitates efficient coupling of the histidine residue to the growing peptide chain. The Bom protecting group on the π-nitrogen of the imidazole ring is particularly effective at preventing racemization during peptide coupling, a common challenge with histidine derivatives.

Chemical Properties

A summary of the key chemical properties of the starting material and the final product is provided in the table below for easy reference.

| Property | Boc-His(Bom)-OH | This compound |

| CAS Number | 83468-83-1 | 129672-10-2 |

| Molecular Formula | C₁₉H₂₅N₃O₅ | C₂₃H₂₈N₄O₇ |

| Molecular Weight | 375.42 g/mol | 472.49 g/mol |

| Appearance | Off-white to white powder | Off-white solid |

| Storage Temperature | 2-8°C | -15°C |

Synthesis Pathway

The synthesis of this compound from Boc-His(Bom)-OH is achieved through the activation of the carboxylic acid group with N-hydroxysuccinimide (NHS) in the presence of a coupling agent, typically dicyclohexylcarbodiimide (DCC). The reaction proceeds via a nucleophilic acyl substitution mechanism.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound.

Materials:

-

Boc-His(Bom)-OH

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve Boc-His(Bom)-OH (1.0 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath with stirring.

-

Addition of Coupling Agent: To the cooled solution, add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the same anhydrous solvent dropwise over 15-20 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, filter off the precipitated DCU using a Büchner funnel and wash the filter cake with a small amount of the reaction solvent.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Dissolve the crude product in a minimal amount of a suitable solvent such as ethyl acetate.

-

Purification can be achieved by recrystallization from a solvent system like ethyl acetate/hexane or by flash column chromatography on silica gel.

-

-

Drying and Storage: Dry the purified this compound under vacuum to remove any residual solvent. Store the final product at -15°C to maintain its stability.

Quantitative Data

While specific yields can vary depending on the scale and reaction conditions, the synthesis of NHS esters from Boc-protected amino acids using DCC is generally a high-yielding reaction.

| Parameter | Typical Value |

| Yield | >90% |

| Purity (by HPLC) | >95% |

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the presence of the Boc, Bom, and Osu groups and the overall structure of the molecule.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final product and to detect any unreacted starting materials or byproducts.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Experimental Workflow

The overall workflow for the synthesis and purification of this compound is depicted below.

Applications in Drug Development

This compound is a valuable reagent in the synthesis of peptides with therapeutic potential. The ability to incorporate a protected histidine residue with minimal risk of racemization is crucial for maintaining the biological activity of the final peptide. This compound is used in the development of various peptide-based drugs, including enzyme inhibitors, receptor agonists and antagonists, and antimicrobial peptides.

Conclusion

The synthesis of this compound from Boc-His(Bom)-OH is a well-established and efficient method for preparing a key building block for peptide synthesis. The use of DCC as a coupling agent provides a straightforward and high-yielding route to the desired activated ester. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high-purity product suitable for use in the demanding context of drug development and scientific research.

An In-depth Technical Guide to Boc-His(3-Bom)-Osu: Mechanism and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-Boc-Nπ-(benzyloxymethyl)-L-histidine N-hydroxysuccinimide ester, commonly abbreviated as Boc-His(3-Bom)-Osu. This reagent is a critical building block in solid-phase peptide synthesis (SPPS), particularly valued for its ability to mitigate a common challenge in peptide chemistry: the racemization of histidine residues. This document details its core mechanism of action, presents key quantitative data, outlines experimental protocols for its use, and provides visual diagrams to illustrate complex chemical processes and workflows.

Core Mechanism of Action: A Three-Part Strategy

The efficacy of this compound in peptide synthesis stems from the strategic deployment of three key chemical moieties, each serving a distinct and vital purpose: the Boc group, the Bom group, and the Osu ester.

-

Nα-Boc Protection: The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino group of the histidine. This prevents the amine from participating in unwanted reactions during the peptide bond formation step. The Boc group is stable under the basic conditions used for coupling but can be readily and selectively removed with mild acids, typically trifluoroacetic acid (TFA), to allow for the stepwise elongation of the peptide chain.

-

Nπ-Bom Protection to Prevent Racemization: The imidazole side chain of histidine is a primary source of racemization during peptide synthesis. The lone pair of electrons on the π-nitrogen (Nπ) can act as an intramolecular base, abstracting the acidic α-proton of the activated amino acid. This leads to the formation of a planar, achiral enolate intermediate, which upon reprotonation can yield either the desired L-isomer or the unwanted D-isomer. The benzyloxymethyl (Bom) group is strategically placed on this Nπ-nitrogen. By physically blocking this position, the Bom group effectively prevents the intramolecular base catalysis, thereby preserving the stereochemical integrity of the histidine residue during coupling.

-

Carboxyl Activation with Osu: The N-hydroxysuccinimide (Osu) ester is an activated form of the carboxyl group. This "active ester" transforms the carboxylate into a good leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain. This reaction proceeds via a nucleophilic acyl substitution mechanism to form the new peptide bond, releasing N-hydroxysuccinimide as a byproduct. The Osu ester provides a balance of high reactivity for efficient coupling and sufficient stability for handling and storage.

Quantitative Data: Suppression of Histidine Racemization

The primary quantitative advantage of using Nπ-alkoxymethyl protection, such as the Bom group, is the significant reduction in racemization compared to other histidine side-chain protecting groups. While specific data for this compound is not extensively documented in comparative studies, research on analogous compounds provides compelling evidence. A study by Mergler et al. on the Fmoc-protected equivalent, Fmoc-His(3-Bum)-OH (where Bum is a t-butoxymethyl group, structurally similar to Bom), quantified the level of D-isomer formation during the synthesis of a model peptide. The results clearly demonstrate the superiority of Nπ protection.

| Histidine Derivative Used in Synthesis | Protecting Group Position | Coupling Reagent / Base | Racemization (% D-isomer) |

| Fmoc-His(3-Bum)-OH | Nπ (pi-nitrogen) | TBTU / DIPEA | < 0.3% (Below detection limit) |

| Fmoc-His(1-Trt)-OH | Nτ (tau-nitrogen) | TBTU / DIPEA | 4.5% |

Data adapted from Mergler, M. et al. (2001). Synthesis and application of Fmoc-His(3-Bum)-OH. Journal of Peptide Science, 7(9), 502-10.

This data highlights that protecting the Nπ position of the imidazole ring virtually eliminates racemization, a critical factor for the synthesis of biologically active peptides where stereochemistry is paramount.

Experimental Protocols

The following sections outline the key experimental procedures involving this compound and its precursor, Boc-His(3-Bom)-OH.

Synthesis of the Activated Ester: this compound

This compound is typically synthesized from its corresponding carboxylic acid, Boc-His(3-Bom)-OH.

Materials:

-

Boc-His(3-Bom)-OH

-

N-hydroxysuccinimide (HOSu)

-

Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate)

Procedure:

-

Dissolve Boc-His(3-Bom)-OH (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in the same solvent dropwise to the cooled mixture with stirring.

-

Allow the reaction mixture to stir at 0 °C for 1-2 hours and then let it warm to room temperature, stirring overnight.

-

A white precipitate of dicyclohexylurea (DCU), the byproduct of DCC activation, will form. Filter off the DCU precipitate.

-

Wash the filtrate with an appropriate aqueous solution (e.g., sodium bicarbonate solution, followed by brine) to remove any unreacted HOSu and other water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound product.

-

The product can be further purified by recrystallization if necessary.

General Protocol for Use in Boc-SPPS

The following is a representative cycle for incorporating a this compound residue into a peptide chain using manual Boc-based solid-phase peptide synthesis (SPPS).

Resin: Merrifield or PAM resin with the N-terminal amine deprotected.

Cycle Steps:

-

Resin Swelling and Washing:

-

Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.

-

Wash the resin thoroughly with DCM (3x) to remove any residual TFA from the previous deprotection step.

-

-

Neutralization:

-

Treat the resin with a 10% solution of diisopropylethylamine (DIPEA) in DCM for 2 minutes. Repeat this step once. This neutralizes the trifluoroacetate salt of the N-terminal amine, converting it to the free base required for coupling.

-

Wash the resin with DCM (3x) to remove excess DIPEA.

-

-

Coupling:

-

Dissolve this compound (2-3 equivalents based on resin substitution) in a minimal amount of N,N-Dimethylformamide (DMF) or a DCM/DMF mixture.

-

Add the amino acid solution to the neutralized peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

Monitor the reaction for completion using a qualitative test such as the Kaiser ninhydrin test. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.

-

Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

-

-

Boc Deprotection:

-

Treat the peptide-resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 2-5 minutes (pre-wash).

-

Filter and add a fresh 50% TFA/DCM solution and allow it to react for 20-30 minutes to fully cleave the Boc protecting group.

-

Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x) to remove the TFA and prepare the resin for the next cycle.

-

This cycle is repeated for each amino acid in the peptide sequence.

Mandatory Visualizations

Chemical Structure and Functional Components

Caption: Functional components of the this compound molecule.

Mechanism of Peptide Bond Formation

Caption: Nucleophilic acyl substitution mechanism for peptide bond formation.

Mechanism of Racemization Prevention

Caption: How the Bom group prevents histidine racemization.

Experimental Workflow: Boc-SPPS Cycle

Caption: A typical cycle for incorporating a residue using Boc-SPPS.

Role in Drug Development and Signaling Pathways

It is important to clarify that this compound does not have a direct mechanism of action within biological systems, nor does it directly interact with signaling pathways. Its role is that of a specialized chemical tool—a building block—that enables the synthesis of high-purity, structurally precise peptides.[1]

The peptides synthesized using this reagent, however, are frequently designed for therapeutic or research purposes and are often intended to modulate biological signaling pathways. Histidine residues are critical in many biologically active peptides, participating in enzyme catalysis, metal ion coordination, and receptor binding.[1] By ensuring the correct stereochemistry of these crucial histidine residues, this compound facilitates the creation of:

-

Peptide-based Therapeutics: Development of novel drugs that can act as agonists or antagonists for specific receptors.

-

Enzyme Inhibitors: Design of peptides that can target the active sites of enzymes involved in disease pathways.

-

Diagnostic Agents: Synthesis of peptides for use in diagnostic assays and imaging.

-

Research Tools: Creation of specific peptide sequences to probe protein-protein interactions and elucidate complex cellular signaling cascades.

References

N-Hydroxysuccinimide Ester Activation in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hydroxysuccinimide (NHS) ester activation is a cornerstone of modern peptide synthesis and bioconjugation. This chemical strategy provides a robust and efficient method for the formation of stable amide bonds between a carboxyl group and a primary amine. The favorable reactivity of NHS esters, coupled with their relative stability and the commercial availability of a vast array of derivatives, has made them indispensable tools in research, diagnostics, and the development of therapeutics. This technical guide provides an in-depth exploration of the core principles of NHS ester chemistry, detailed experimental protocols, quantitative data for reaction optimization, and a comparative analysis with other activation methods.

Introduction to N-Hydroxysuccinimide Ester Chemistry

N-Hydroxysuccinimide is a small organic molecule that, when reacted with a carboxylic acid, forms a highly reactive NHS ester. This "activation" step transforms the relatively unreactive carboxyl group into a good leaving group, primed for nucleophilic attack by a primary amine. The primary applications of NHS ester chemistry lie in peptide synthesis, where amino acids are sequentially coupled to form a polypeptide chain, and in bioconjugation, where molecules such as fluorophores, drugs, or polyethylene glycol (PEG) are attached to proteins, antibodies, or oligonucleotides.

The key advantages of using NHS esters include:

-

High Reactivity with Primary Amines: NHS esters react efficiently with the N-terminal α-amine of a peptide and the ε-amine of lysine residues to form a stable amide bond.

-

Relative Stability in Aqueous Conditions: Compared to other activated esters, NHS esters exhibit a reasonable degree of stability in aqueous buffers, allowing for reactions to be performed under physiologically relevant conditions. However, they are susceptible to hydrolysis, a factor that must be carefully managed.

-

Versatility: A wide variety of molecules functionalized with NHS esters are commercially available, enabling a broad range of labeling and conjugation applications.

The Chemistry of NHS Ester Activation and Amide Bond Formation

The process of amide bond formation using NHS ester activation can be broken down into two primary steps: the activation of the carboxylic acid and the subsequent aminolysis.

Activation of the Carboxylic Acid

The carboxylic acid is typically activated to an NHS ester through a reaction with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

The carbodiimide activates the carboxyl group, making it susceptible to nucleophilic attack. NHS then reacts with the activated carboxyl group to form the NHS ester, with the carbodiimide being converted into a urea byproduct (e.g., dicyclohexylurea, DCU).

dot graph Activation_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

CarboxylicAcid [label="Carboxylic Acid\n(R-COOH)"]; EDC [label="EDC"]; O_Acylisourea [label="O-Acylisourea Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; NHS_reagent [label="N-Hydroxysuccinimide\n(NHS)"]; NHS_Ester [label="NHS Ester\n(R-CO-NHS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Urea_byproduct [label="Urea Byproduct"];

CarboxylicAcid -> O_Acylisourea [label="+ EDC"]; O_Acylisourea -> NHS_Ester [label="+ NHS"]; O_Acylisourea -> Urea_byproduct [label="- EDC"]; NHS_reagent -> NHS_Ester; } dot Figure 1. Activation of a carboxylic acid to an N-hydroxysuccinimide ester using EDC.

Aminolysis: Amide Bond Formation

The resulting NHS ester is a stable, yet reactive compound that can be isolated or used in situ. It readily reacts with a primary amine via nucleophilic acyl substitution. The amino group attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing the N-hydroxysuccinimide as a leaving group and forming the desired stable amide bond.

dot graph Aminolysis_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

NHS_Ester [label="NHS Ester\n(R-CO-NHS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Primary_Amine [label="Primary Amine\n(R'-NH2)"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Amide_Bond [label="Amide Bond\n(R-CO-NH-R')", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NHS_leaving_group [label="N-Hydroxysuccinimide\n(Leaving Group)"];

NHS_Ester -> Tetrahedral_Intermediate [label="+ R'-NH2"]; Primary_Amine -> Tetrahedral_Intermediate; Tetrahedral_Intermediate -> Amide_Bond; Tetrahedral_Intermediate -> NHS_leaving_group [label="- NHS"]; } dot Figure 2. Mechanism of amide bond formation via aminolysis of an NHS ester.

Quantitative Data and Reaction Parameters

The efficiency of NHS ester-mediated coupling is influenced by several factors, including pH, temperature, solvent, and the stability of the NHS ester itself. Understanding these parameters is critical for optimizing reaction yields and minimizing side reactions.

pH

The pH of the reaction medium is a critical parameter. The aminolysis reaction is most efficient at a slightly alkaline pH, typically between 7.2 and 8.5. At this pH, a significant portion of the primary amines are deprotonated and thus more nucleophilic. However, at higher pH values, the rate of hydrolysis of the NHS ester increases significantly, leading to a lower yield of the desired conjugate.

| pH | Half-life of NHS Ester | Remarks |

| 7.0 | 4-5 hours at 4°C | Slower aminolysis rate. |

| 8.0 | ~1 hour at room temperature | Optimal for many protein conjugations. |

| 8.6 | ~10 minutes at 4°C | Increased hydrolysis rate becomes a significant competing reaction. |

| > 9.0 | Very short | Rapid hydrolysis, significantly reducing conjugation efficiency. |

Table 1. pH-dependent stability of NHS esters in aqueous buffers.

NHS Ester Stability and Hydrolysis

NHS esters are susceptible to hydrolysis, a competing reaction that converts the active ester back to the unreactive carboxylic acid. The rate of hydrolysis is dependent on pH, temperature, and the specific structure of the NHS ester. It is crucial to use anhydrous solvents when preparing stock solutions of NHS esters and to minimize their exposure to aqueous environments before the addition of the amine-containing molecule.

| NHS Ester Derivative | Solvent | Half-life at 25°C, pH 7.4 |

| N-succinimidyl acetate | Aqueous Buffer | ~ 30 minutes |

| N-succinimidyl 3-maleimidopropionate | Aqueous Buffer | ~ 20 minutes |

| Sulfo-NHS acetate | Aqueous Buffer | ~ 4-5 hours |

Table 2. Comparative stability of common NHS esters. Sulfo-NHS esters generally exhibit greater aqueous stability.

Solvent Effects

For water-insoluble NHS esters, organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to prepare stock solutions. It is imperative that these solvents are anhydrous to prevent premature hydrolysis of the ester. The final concentration of the organic solvent in the aqueous reaction mixture should generally be kept low (typically <10%) to avoid denaturation of proteins.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for common applications of NHS ester chemistry.

Protocol for Bioconjugation: Labeling an Antibody with a Fluorescent Dye

This protocol describes a general procedure for labeling an antibody with a fluorescent dye that is activated as an NHS ester.

Materials:

-

Antibody solution (1-5 mg/mL in a non-amine-containing buffer, e.g., PBS, pH 7.4)

-

NHS ester of the fluorescent dye

-

Anhydrous DMSO or DMF

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare the Antibody: Dialyze the antibody against the reaction buffer to remove any amine-containing buffers or stabilizers. Adjust the antibody concentration to 2 mg/mL.

-

Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester of the fluorescent dye in anhydrous DMSO to a concentration of 10 mg/mL.

-

Reaction: a. Add the reaction buffer to the antibody solution to achieve a final pH of 8.3. b. Slowly add a 10-20 fold molar excess of the dissolved NHS ester to the antibody solution while gently vortexing. c. Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.

-

Purification: Purify the labeled antibody from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at the maximum absorbance wavelengths of the protein (typically 280 nm) and the dye.

dot graph Bioconjugation_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_antibody [label="Prepare Antibody\n(Buffer Exchange)"]; prep_nhs [label="Prepare NHS Ester\nStock Solution"]; reaction [label="Conjugation Reaction\n(pH 8.3, 1-2h, RT)"]; quenching [label="Quench Reaction\n(Tris Buffer)"]; purification [label="Purification\n(Size-Exclusion)"]; characterization [label="Characterization\n(DOL)"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> prep_antibody; prep_nhs -> reaction; prep_antibody -> reaction; reaction -> quenching; quenching -> purification; purification -> characterization; characterization -> end; } dot Figure 3. Experimental workflow for antibody labeling using an NHS ester.

Protocol for Solid-Phase Peptide Synthesis (SPPS) using NHS-activated Amino Acids

This protocol outlines the general steps for incorporating an amino acid into a growing peptide chain on a solid support using a pre-activated NHS ester of the amino acid.

Materials:

-

Resin with the growing peptide chain (with a deprotected N-terminal amine)

-

Fmoc-protected amino acid NHS ester

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine solution (20% in DMF) for Fmoc deprotection

-

Kaiser test reagents to monitor coupling completion

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.

-

Fmoc Deprotection: a. Drain the DMF. b. Add the 20% piperidine in DMF solution to the resin. c. Agitate for 5 minutes. d. Drain the solution. e. Repeat steps b-d. f. Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).

-

Coupling: a. Dissolve a 3-5 fold molar excess of the Fmoc-amino acid NHS ester in DMF. b. Add the solution to the resin. c. Agitate the reaction mixture at room temperature. The reaction time can vary from 1 to several hours depending on the amino acid.

-

Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

dot graph SPPS_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Start with Resin-bound Peptide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; deprotection [label="Fmoc Deprotection\n(20% Piperidine/DMF)"]; wash1 [label="Wash\n(DMF, DCM)"]; coupling [label="Coupling with\nFmoc-AA-NHS Ester"]; kaiser_test [label="Kaiser Test", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; wash2 [label="Wash\n(DMF, DCM)"]; next_cycle [label="Next Coupling Cycle or Final Deprotection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> deprotection; deprotection -> wash1; wash1 -> coupling; coupling -> kaiser_test; kaiser_test -> wash2 [label="Negative"]; kaiser_test -> coupling [label="Positive (Incomplete)"]; wash2 -> next_cycle; } dot Figure 4. Workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS) using an NHS-activated amino acid.

Comparative Analysis with Other Activation Methods

While NHS esters are widely used, other activation methods are also employed in peptide synthesis. A comparison with these methods highlights the specific advantages and disadvantages of NHS ester chemistry.

| Activation Method | Coupling Reagent(s) | Advantages | Disadvantages |

| NHS Ester | EDC/NHS, DCC/NHS | Good reactivity, relatively stable esters, commercially available derivatives. | Susceptible to hydrolysis, potential for side reactions. |

| Carbodiimide (direct) | EDC, DCC | Simple, one-pot reaction. | Risk of racemization, formation of N-acylurea byproduct. |

| HOBt/HBTU Esters | HOBt, HBTU, HATU | High coupling efficiency, low racemization. | Reagents can be expensive, potential for side reactions. |

| Acid Halides | Thionyl chloride (SOCl₂) | Highly reactive. | Harsh conditions, not compatible with many protecting groups. |

Table 3. Comparison of common carboxylic acid activation methods in peptide synthesis.

Troubleshooting

Despite the robustness of NHS ester chemistry, challenges can arise. This section addresses common problems and their potential solutions.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Conjugation/Coupling Yield | - Hydrolyzed NHS ester- Incorrect pH- Presence of amine-containing buffers- Steric hindrance | - Use fresh, anhydrous NHS ester and solvents.- Ensure reaction pH is between 7.2 and 8.5.- Use non-amine-containing buffers (e.g., PBS, bicarbonate).- Increase reaction time or temperature; use a longer spacer arm. |

| Protein Precipitation | - High concentration of organic solvent- pH instability | - Keep the final concentration of organic solvent below 10%.- Ensure adequate buffering capacity. |

| Non-specific Labeling | - Reaction with other nucleophiles (e.g., thiols, hydroxyls) | - While less favorable, side reactions can occur. Optimize stoichiometry and reaction time. |

Table 4. Troubleshooting guide for NHS ester reactions.

Conclusion

N-hydroxysuccinimide ester activation remains a powerful and versatile tool for peptide synthesis and bioconjugation. Its straightforward reaction mechanism, high efficiency, and the vast array of commercially available reagents make it accessible to a broad range of researchers. A thorough understanding of the underlying chemistry, reaction parameters, and potential pitfalls, as outlined in this guide, is essential for the successful application of this technology in the development of novel therapeutics, diagnostics, and research tools. By carefully controlling reaction conditions and employing appropriate purification and characterization methods, scientists can harness the full potential of NHS ester chemistry to advance their research and development goals.

Preventing Histidine Racemization in Peptide Synthesis: A Technical Guide to Boc-His(3-Bom)-Osu

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of amino acids is paramount in the synthesis of peptides intended for therapeutic or research applications. Histidine, with its imidazole side chain, presents a significant challenge due to its high propensity for racemization during peptide coupling reactions. This technical guide provides an in-depth analysis of the causes of histidine racemization and details the use of Nα-Boc-Nπ-(benzyloxymethyl)-L-histidine N-succinimidyl ester (Boc-His(3-Bom)-Osu) as a highly effective preventative measure. This guide includes a summary of comparative data, detailed experimental protocols, and visualizations of the underlying chemical mechanisms and workflows.

The Challenge of Histidine Racemization

During peptide synthesis, the activation of the carboxylic acid of an amino acid for coupling can lead to the abstraction of the α-proton, resulting in a loss of stereochemistry. In the case of histidine, the lone pair of electrons on the π-nitrogen (N-π) of the imidazole ring can act as an internal base, catalyzing this α-proton abstraction.[1][2] This intramolecular mechanism significantly increases the rate of racemization compared to other amino acids, leading to the undesirable formation of the D-enantiomer.[2][3] The presence of D-histidine in a synthetic peptide can drastically alter its three-dimensional structure, biological activity, and immunogenicity, compromising its therapeutic potential.[2]

The most effective strategy to mitigate this issue is the protection of the imidazole π-nitrogen.[4][5] The benzyloxymethyl (Bom) group is a robust protecting group that effectively shields the π-nitrogen, preventing its participation in the racemization process.[5][6]

This compound: A Solution for Stereochemically Pure Peptides

This compound is a protected histidine derivative designed for use in solid-phase peptide synthesis (SPPS). It incorporates three key features:

-

Boc (tert-butyloxycarbonyl) group: Protects the α-amino group, preventing unwanted polymerization. It is readily removed with mild acid, such as trifluoroacetic acid (TFA).[7]

-

Bom (benzyloxymethyl) group: Protects the critical π-nitrogen of the imidazole side chain, effectively suppressing racemization.[5][6]

-

Osu (N-succinimidyl ester) group: Activates the carboxylic acid for efficient coupling to the free amine of the growing peptide chain.[6]

By employing this derivative, researchers can ensure the stereochemical integrity of histidine residues during peptide synthesis.

Quantitative Analysis of Racemization Suppression

The use of a protecting group on the π-nitrogen of the histidine imidazole ring has been shown to dramatically reduce the extent of racemization during peptide synthesis. While specific quantitative data for the 3-Bom group under various coupling conditions is sparsely published in direct comparative tables, studies on analogous π-protected histidine derivatives, such as Nπ-t-butoxymethyl (Bum), demonstrate the efficacy of this strategy.

One study on the esterification of various Fmoc-His derivatives to a resin, a process known to be prone to racemization, provides compelling evidence.

| Histidine Derivative | % D-Enantiomer Detected |

| Fmoc-His(3-Bum)-OH | Acceptably low |

| Fmoc-His(1-Bum)-OH | Severe racemization |

| Fmoc-His(1-Trt)-OH | Severe racemization |

Table 1: Racemization of Fmoc-His derivatives during esterification to Sasrin™ resin using DCC/DMAP activation. Data from Mergler et al. (2001).[2]

These results clearly indicate that protection at the π-nitrogen (as in the 3-Bum derivative, analogous to the 3-Bom position) is crucial for minimizing racemization. In contrast, protection at the τ-nitrogen (1-Bum and 1-Trt) does not prevent this side reaction.

Experimental Protocols

The following protocols provide a general framework for the synthesis of this compound and its application in Boc-based solid-phase peptide synthesis.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the protection of the α-amino and imidazole groups, followed by the activation of the carboxyl group.

-

α-Amino Group Protection: The α-amino group of L-histidine is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O).

-

Imidazole π-Nitrogen Protection: The π-nitrogen of the Boc-histidine is then protected with a Bom group using benzyloxymethyl chloride.

-

Carboxyl Group Activation: The carboxylic acid of Boc-His(3-Bom)-OH is activated by conversion to an N-hydroxysuccinimide (Osu) ester.[6] This is typically achieved by reacting the protected amino acid with N-hydroxysuccinimide (HOSu) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).[6]

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the key steps for incorporating a this compound residue into a growing peptide chain on a solid support.

Materials:

-

Pre-loaded resin (e.g., Merrifield resin with the first amino acid attached)

-

This compound

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIPEA)

-

Washing solvents (e.g., DCM, DMF, Methanol)

-

Kaiser test kit (for monitoring coupling completion)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in a reaction vessel.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 5 minutes.

-

Drain the vessel and treat with fresh 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.

-

Wash the resin thoroughly with DCM (3x), followed by DMF (3x) to remove residual TFA.

-

-

Neutralization:

-

Treat the resin with a solution of 10% DIPEA in DMF for 5 minutes (2x).

-

Wash the resin with DMF (3x) and DCM (3x) to remove excess base.

-

-

Coupling of this compound:

-

Dissolve this compound (1.5-3 equivalents relative to the resin loading) in a minimal amount of DMF.

-

Add the dissolved this compound to the reaction vessel containing the neutralized resin.

-

Agitate the reaction mixture at room temperature for 1-4 hours. The progress of the coupling reaction should be monitored.

-

-

Monitoring the Coupling Reaction:

-

Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.

-

If the Kaiser test is positive (blue beads), continue the coupling for an additional 1-2 hours and re-test. If the reaction is still incomplete, a recoupling step may be necessary.

-

-

Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3x) and DCM (3x) to remove any unreacted reagents and byproducts.

-

Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide sequence.

Visualizing the Chemistry

The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical pathways and experimental workflows discussed in this guide.

Caption: Intramolecular catalysis of histidine racemization by the unprotected π-nitrogen.

Caption: The Bom group on the π-nitrogen sterically and electronically hinders proton abstraction.

Caption: A typical cycle for the incorporation of this compound in solid-phase peptide synthesis.

Conclusion

The racemization of histidine is a critical obstacle in the chemical synthesis of peptides. The use of this compound provides a robust and effective solution by protecting the catalytically active π-nitrogen of the imidazole side chain. This ensures the incorporation of L-histidine with high fidelity, preserving the intended stereochemistry of the final peptide product. For researchers and professionals in drug development, the adoption of this reagent is a key step towards the reliable and reproducible synthesis of high-quality, stereochemically pure peptides.

References

Biochemical Applications of Protected Histidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine, with its unique imidazole side chain, plays a critical role in the function of many peptides and proteins, participating in enzyme catalysis, metal ion coordination, and proton buffering.[1][2] However, the nucleophilic nature of the imidazole ring presents significant challenges during chemical peptide synthesis, including side-chain acylation and a high propensity for racemization.[3][4] To overcome these obstacles, the use of protected histidine derivatives is indispensable. This guide provides a comprehensive overview of the biochemical applications of these derivatives, with a focus on peptide synthesis, medicinal chemistry, and protein purification.

Protected Histidine in Peptide Synthesis

The primary application of protected histidine derivatives is in solid-phase peptide synthesis (SPPS). The choice of protecting group is dictated by the overall synthesis strategy, typically either Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Challenges of Unprotected Histidine in SPPS

The use of unprotected histidine in peptide synthesis can lead to several undesirable side reactions:

-

Side-Chain Acylation: The imidazole ring can react with activated amino acids, reducing the amount of activated acid available for coupling and requiring more equivalents to be used.[3]

-

Racemization: The π-nitrogen of the imidazole ring can act as an intramolecular base catalyst, promoting the enolization of activated histidine esters and leading to a loss of stereochemical integrity.[4][5] This is a significant issue as the resulting diastereomeric peptides are often difficult to purify.

-

Guanidinylation: Uronium/aminium coupling reagents can react with the unprotected N-terminal of a peptide to form a guanidine moiety, which irreversibly terminates the peptide chain.[6]

Common Histidine Protecting Groups

A variety of protecting groups have been developed to mask the imidazole side chain of histidine during SPPS. The selection of the appropriate protecting group is crucial for a successful synthesis.

For Fmoc/tBu Strategy:

-

Trityl (Trt): A bulky group that effectively prevents side reactions. It is labile to trifluoroacetic acid (TFA) and is commonly used in Fmoc chemistry.[7] However, it does not completely prevent racemization, especially during slow, base-mediated couplings.[4]

-

4-methoxytrityl (Mmt) and 4-methyltrityl (Mtt): These are more acid-labile derivatives of the Trt group.[7]

-

tert-Butoxymethyl (Bom) and Methoxybenzyloxymethyl (MBom): These groups protect the π-nitrogen of the imidazole ring and are highly effective at suppressing racemization.[4][8] However, they can be more expensive and may be associated with side reactions upon cleavage.[4]

For Boc/Bzl Strategy:

-

tert-Butyloxycarbonyl (Boc): When used as a side-chain protecting group, it is removed simultaneously with the N-terminal Boc group, making it suitable for short peptides or for introducing histidine near the N-terminus.[6]

-

2,4-Dinitrophenyl (Dnp): A highly stable protecting group that is resistant to most reaction and cleavage conditions, making it useful for the synthesis of larger peptides.[6] It requires a specific deprotection step using a thiol, such as thiophenol, before the final cleavage from the resin.[3]

-

Tosyl (Tos): This group is removed by hydrogen fluoride (HF) or other strong acids used for cleavage in Boc chemistry.[6]

-

Benzyloxymethyl (Bom): Also used in Boc chemistry, it provides good protection against racemization.[6]

Quantitative Data on Histidine Protection

The choice of protecting group can significantly impact the outcome of peptide synthesis, particularly concerning racemization.

| Protecting Group | Synthesis Strategy | Racemization Level | Conditions |

| Fmoc-His(Trt)-OH | Fmoc | 1% | HCTU/6-Cl-HOBt/DIPEA activation, no preactivation |

| 7.8% | HCTU/6-Cl-HOBt/DIPEA activation, 5 min preactivation | ||

| 16.6% | Microwave heating at 80°C | ||

| Fmoc-His(MBom)-OH | Fmoc | 0.3% | HCTU/6-Cl-HOBt/DIPEA activation, 5 min preactivation |

| 0.8% | Microwave heating at 80°C | ||

| Fmoc-His(Trt)-OH | Fmoc | 4% | Yang et al. conditions |

| Fmoc-His-OH (unprotected) | Fmoc | 2.5% | Yang et al. conditions |

Experimental Protocols

This protocol describes a standard manual coupling procedure for incorporating Fmoc-His(Trt)-OH into a growing peptide chain on a solid support.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-His(Trt)-OH (3 equivalents relative to resin loading)

-

N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

-

1-Hydroxybenzotriazole (HOBt) (3 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the peptide chain. Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-His(Trt)-OH and HOBt in DMF. Add DIC and allow the mixture to pre-activate for 5-10 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours. To minimize racemization, acidic coupling conditions with DIC/HOBt at ambient temperature are generally sufficient.[4]

-

Washing: After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, repeat the coupling step.

Workflow for Fmoc-His(Trt)-OH Coupling:

Caption: Workflow for the coupling of Fmoc-His(Trt)-OH in SPPS.

This protocol is for the deprotection of the Dnp group from a histidine residue in a peptide synthesized using Boc chemistry, prior to the final cleavage from the resin.[3]

Materials:

-

His(Dnp)-containing peptide-resin

-

N,N-Dimethylformamide (DMF)

-

Thiophenol

-

Triethylamine

-

Dichloromethane (DCM)

-

Methanol

Procedure:

-

Resin Suspension: Suspend the peptide-resin in DMF (approximately 10 mL per gram of resin).

-

Deprotection Cocktail: Add thiophenol (2 mL per gram of resin) and triethylamine (2 mL per gram of resin) to the resin suspension.

-

Reaction: Shake the mixture at room temperature for approximately 90 minutes.

-

Washing: Filter the resin and wash it sequentially with DMF (2x), DCM (2x), and methanol (2x).

-

Drying: Dry the resin under vacuum to a constant weight. The peptide is now ready for the final cleavage from the resin.

Workflow for Dnp Group Removal:

Caption: Workflow for the removal of the Dnp protecting group from histidine.

Applications in Medicinal Chemistry and Drug Development

Protected histidine derivatives are crucial building blocks in the synthesis of peptide-based therapeutics. Their proper use ensures the stereochemical purity and integrity of the final active pharmaceutical ingredient (API).

Synthesis of Peptide Drugs

Many modern peptide drugs contain histidine residues. The synthesis of these complex molecules relies on the use of protected histidine derivatives.

-

Liraglutide and Semaglutide: These glucagon-like peptide-1 (GLP-1) receptor agonists, used in the treatment of type 2 diabetes and obesity, contain a histidine residue at the N-terminus. Their synthesis involves the use of Boc-His(Trt)-OH or other appropriately protected histidine derivatives during solid-phase synthesis.[9][10][11] The use of a protected histidine is critical to prevent racemization at this key position.

-

Peptide-Based Drug Delivery: Histidine-lysine (HK) peptides are being explored as carriers for mRNA delivery.[8] The synthesis of these peptides, which often have a branched structure, requires the use of protected histidine and lysine derivatives to control the assembly of the desired architecture.[8]

Covalent Drug Development

Histidine is an emerging target for covalent drugs due to its nucleophilicity and frequent presence in protein binding sites.[12] The development of such drugs often involves the synthesis of small molecules with a reactive electrophile. While the final drug may not contain a protecting group, the synthesis of complex precursors or peptide-based covalent inhibitors can utilize protected histidine derivatives. For example, aryl fluorosulfates have been identified as electrophiles that can react with histidine side chains, and their incorporation into peptide scaffolds would necessitate the use of protected amino acids during synthesis.[13]

Stabilization of Biopharmaceuticals

Histidine itself is widely used as a buffer and stabilizer in formulations of monoclonal antibodies (mAbs) and other protein-based drugs, where it can reduce aggregation.[14] While not a direct application of protected histidine, this highlights the importance of the imidazole side chain in biopharmaceutical development. The synthesis of peptide-based excipients or modifications could involve protected histidine derivatives.

His-Tag for Protein Purification

One of the most widespread applications of histidine in biochemistry is the use of a polyhistidine-tag (His-tag) for the purification of recombinant proteins via immobilized metal affinity chromatography (IMAC).[1] A sequence of six to ten consecutive histidine residues is genetically engineered onto the N- or C-terminus of a protein of interest.[1] The imidazole side chains of these histidine residues chelate immobilized divalent metal ions, such as nickel (Ni²⁺) or cobalt (Co²⁺), allowing for the selective capture of the tagged protein from a complex mixture.

Experimental Protocol for His-Tag Protein Purification using Ni-NTA Resin

This is a generic protocol for the purification of a His-tagged protein from E. coli lysate under native conditions.

Materials:

-

E. coli cell pellet expressing the His-tagged protein

-

Lysis/Binding Buffer: 20 mM sodium phosphate, 300 mM NaCl, pH 7.4.[15]

-

Wash Buffer: 20 mM sodium phosphate, 300 mM NaCl, 5-20 mM Imidazole, pH 7.4.[1][15]

-

Elution Buffer: 20 mM sodium phosphate, 300 mM NaCl, 250-500 mM Imidazole, pH 7.4.[1][15]

-

Lysozyme

-

DNase I

-

Protease inhibitor cocktail

-

Ni-NTA resin

Procedure:

-

Cell Lysis: Resuspend the cell pellet in ice-cold Lysis/Binding Buffer containing lysozyme, DNase I, and a protease inhibitor cocktail. Incubate on ice for 30 minutes. Sonicate the suspension on ice to complete lysis and shear cellular DNA.

-

Clarification: Centrifuge the lysate at high speed (e.g., >10,000 x g) for 30 minutes at 4°C to pellet cell debris. Collect the clear supernatant.

-

Resin Equilibration: Wash the Ni-NTA resin with 5-10 column volumes of Lysis/Binding Buffer.

-

Binding: Add the clarified lysate to the equilibrated resin and incubate with gentle agitation for 1 hour at 4°C to allow the His-tagged protein to bind to the resin.

-

Washing: Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins. The imidazole in the wash buffer competes with the His-tag for binding to the resin, and its concentration can be optimized to maximize the removal of contaminants while retaining the target protein.

-

Elution: Elute the His-tagged protein from the resin with 5-10 column volumes of Elution Buffer. The high concentration of imidazole in the elution buffer outcompetes the His-tag for binding to the Ni-NTA resin, releasing the target protein. Collect the eluate in fractions.

-

Analysis: Analyze the collected fractions by SDS-PAGE to assess the purity of the purified protein.

Workflow for His-Tag Protein Purification:

Caption: General workflow for His-tag protein purification via IMAC.

Conclusion

Protected histidine derivatives are essential tools in modern biochemistry and drug development. In peptide synthesis, they are critical for preventing side reactions and preserving the stereochemical integrity of histidine residues, enabling the production of complex peptide therapeutics. In the realm of protein science, the application of the His-tag for affinity purification has become a cornerstone of recombinant protein production. As the demand for more sophisticated peptide-based drugs and biologics continues to grow, the development and application of novel and efficient histidine protection strategies will remain an active and important area of research.

References

- 1. iba-lifesciences.com [iba-lifesciences.com]

- 2. Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. signalchemdx.com [signalchemdx.com]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. Delivery of mRNA with Histidine-Lysine Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US9260474B2 - Method for solid phase synthesis of liraglutide - Google Patents [patents.google.com]